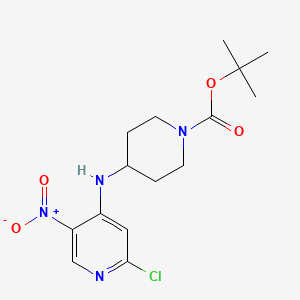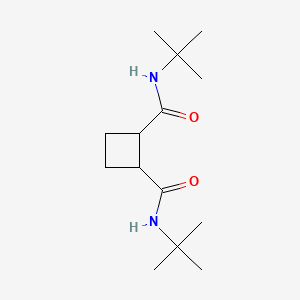
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H26N2O2 It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of a cyclobutane ring, which also bears two carboxamide groups
Métodos De Preparación
The synthesis of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide typically involves the reaction of cyclobutane-1,2-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide involves its interaction with molecular targets through its functional groups. The carboxamide groups can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide can be compared with similar compounds like:
Cyclobutane-1,2-dicarboxamide: Lacks the tert-butyl groups, resulting in different reactivity and applications.
N,N’-Di-tert-butylcyclohexane-1,2-dicarboxamide: Contains a cyclohexane ring instead of a cyclobutane ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
64011-95-6 |
|---|---|
Fórmula molecular |
C14H26N2O2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)15-11(17)9-7-8-10(9)12(18)16-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
DJQZJNNGDJSXDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


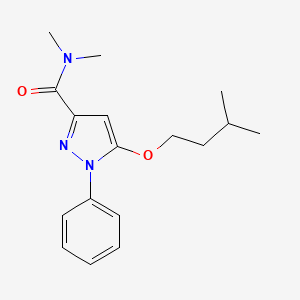
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
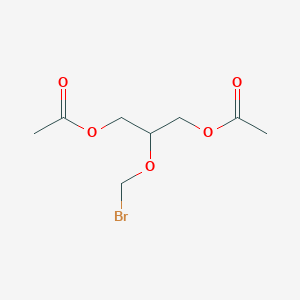



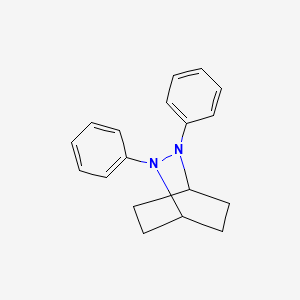
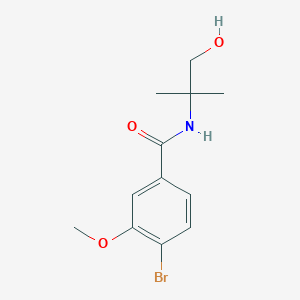
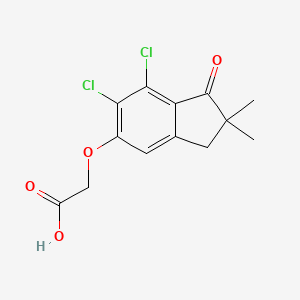
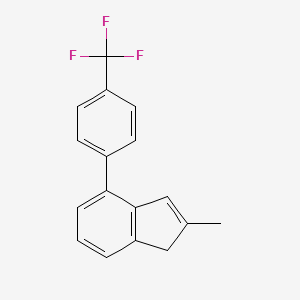
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
